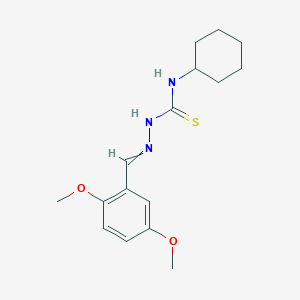

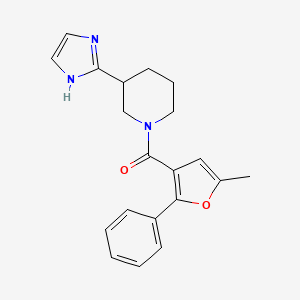

2,5-dimethoxybenzaldehyde N-cyclohexylthiosemicarbazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of these compounds often features interesting configurations. For instance, the crystal and molecular structure of a p-aminobenzaldehyde cyclohexylthiosemicarbazone showed a monoclinic crystal system with specific bond angles and hydrogen bonding patterns (Koo, Kim, & Park, 1981).

Chemical Reactions and Properties

The chemical reactions of thiosemicarbazones and their complexes can be diverse. The formation of complexes with different metals, such as organotin(IV), and their subsequent biological activities have been explored (Haque, Salam, & Arafath, 2015).

Physical Properties Analysis

Physical properties like crystal structure and hydrogen bonding patterns are crucial aspects. For example, studies show how different bonding configurations can influence the overall structure of the compound (Koo, Kim, & Park, 1981).

Chemical Properties Analysis

The chemical properties, such as reactivity with various metals and the formation of complexes, are significant. The research on organotin(IV) complexes gives insights into how these compounds interact chemically and form new structures (Haque, Salam, & Arafath, 2015).

科学的研究の応用

Catalytic Activity and Redox Behavior

- Research indicates that complexes derived from related thiosemicarbazone compounds demonstrate marked stabilization of redox states and enhanced catalytic activity. Specifically, studies on metal complexes involving S-methylisothiosemicarbazone ligands with -SR groups positioned ortho to the phenolic oxygen have shown remarkable efficiency in the selective oxidation of alcohols. This implies potential applications in catalysis, particularly in oxidation reactions, where these complexes facilitate high yields of carbonyl products under certain conditions (Arion et al., 2013).

Antioxidant and Cytotoxicity Potential

- Derivatives of di- and tri-hydroxybenzaldehydes, which share structural similarities with 2,5-dimethoxybenzaldehyde thiosemicarbazones, have been investigated for their cytotoxic effects on tumor cells. These studies suggest potential chemopreventive or chemotherapeutic applications against specific cancer cell lines, highlighting the importance of the benzaldehyde core and its modifications in developing anti-cancer agents (Tseng et al., 2001).

Structural Analysis and Properties

- Structural analysis of compounds related to 2,5-dimethoxybenzaldehyde thiosemicarbazone, such as p-aminobenzaldehyde cyclohexylthiosemicarbazone, provides insights into their molecular conformation, highlighting the significance of hydrogen bonding in stabilizing dimer-like units. Such structural investigations are crucial for understanding the physicochemical properties and reactivity of these compounds, which can inform their practical applications in material science and molecular engineering (Koo et al., 1981).

特性

IUPAC Name |

1-cyclohexyl-3-[(2,5-dimethoxyphenyl)methylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2S/c1-20-14-8-9-15(21-2)12(10-14)11-17-19-16(22)18-13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZJROJNKZSULH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=NNC(=S)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-[(2,5-dimethoxyphenyl)methylideneamino]thiourea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5542428.png)

![N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5542434.png)

![1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine](/img/structure/B5542438.png)

![2-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5542442.png)

![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5542444.png)

![2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5542452.png)

![(1S*,5R*)-3-(4-fluorobenzyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542490.png)

![1-(4-ethoxy-3-methylphenyl)-4-[4-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5542501.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5542518.png)

![N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide](/img/structure/B5542529.png)